molecular formula C13H15NO3 B3406005 (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 1820575-90-3

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No.: B3406005
CAS No.: 1820575-90-3
M. Wt: 233.26 g/mol
InChI Key: AHVBATBBFVYBGJ-CMPLNLGQSA-N
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Description

(2S,3S)-1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a six-membered ring system with a ketone group at position 6, a methyl group at position 1, and a phenyl substituent at position 2. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol (calculated). The carboxylic acid group at position 3 confers acidity, while the phenyl and methyl groups influence lipophilicity and steric properties.

Properties

IUPAC Name

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVBATBBFVYBGJ-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired chiral product .

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of engineered bacteria containing the necessary enzymes can facilitate the production process, making it more efficient and environmentally friendly. The process typically includes the preparation of a suspension of resting cells, ultrasonic disruption to obtain cell supernatant, and mixing with the substrate and cofactors for the reduction reaction .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Biological Activities

Research has demonstrated that (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exhibits notable biological properties, particularly as a proteasome inhibitor. The proteasome is a critical component in cellular protein degradation, and its inhibition can lead to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from recent research:

CompoundCell LineIC50 (µM)Notes
(2S,3S)-1RPMI 8226189 ± 17Moderate antiproliferative effect
(2R,3R)-1RPMI 822690 ± 8More effective than (2S,3S)-1
(2S,3S)-2RPMI 8226Not effectiveNo significant reduction in viability

These results indicate that while both enantiomers exhibit activity against cancer cells, the (2R,3R) isomer shows greater efficacy compared to (2S,3S) .

Therapeutic Applications

Given its role as a proteasome inhibitor, (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid may have potential therapeutic applications in treating multiple myeloma and other malignancies. The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Case Studies

  • Multiple Myeloma Research : A study evaluated the effects of various derivatives of piperidine carboxylic acids on RPMI 8226 cells. The results showed that modifications to the piperidine structure could enhance cytotoxicity, suggesting potential for developing new anti-cancer agents based on this scaffold .
  • Proteasome Interaction Studies : Research utilizing molecular docking simulations indicated that (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid interacts favorably with key residues in the proteasome chymotrypsin-like site. This interaction is crucial for its inhibitory action and suggests pathways for optimizing binding affinity through structural modifications .

Mechanism of Action

The mechanism of action of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Stereochemistry Key Features
(2S,3S)-1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS: N/A) C₁₃H₁₅NO₃ 233.26 1-methyl, 2-phenyl, 3-carboxylic acid 2S,3S Base compound; phenyl and methyl groups enhance lipophilicity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (42346-68-9) C₆H₉NO₃ 143.14 1-methyl, 3-carboxylic acid N/A 5-membered pyrrolidine ring ; higher ring strain, smaller size
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C₁₇H₂₃NO₄ 305.37 1-Boc, 4-phenyl, 3-carboxylic acid 3S,4R Boc-protected amine ; increased steric bulk, reduced reactivity
(2S,3S)-2-(2-Ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid (1391468-33-9) C₁₅H₁₉NO₄ 277.32 2-(2-ethoxyphenyl), 1-methyl 2S,3S Ethoxy group enhances electron density; potential for π-π interactions
(2S,3S)-1-Ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid (1415811-48-1) C₁₅H₁₉NO₃ 261.32 1-ethyl, 2-(4-methylphenyl) 2S,3S Ethyl group increases lipophilicity; para-methyl may improve metabolic stability
(2S,3S)-1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid (1391500-60-9) C₁₅H₁₉NO₄ 277.32 2-(3-methoxyphenyl), 1-ethyl 2S,3S Methoxy group alters electronic properties; meta substitution may reduce steric clash
(2R,3R)-1-Ethyl-2-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid (CAS: N/A) C₁₅H₁₉NO₃ 261.32 2-(2-methylphenyl), 1-ethyl 2R,3R Ortho-methyl group introduces steric hindrance; enantiomeric differences

Key Observations:

Ring Size and Conformation :

  • The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine analog (5-membered) . Piperidines are less strained and more stable in chair conformations, which can influence binding to biological targets.

Substituent Effects: N-Substituents: Methyl (target compound) vs. ethyl or tert-butoxycarbonyl (Boc) .

Stereochemistry :

  • Enantiomers like (2R,3R)-1-ethyl-2-(2-methylphenyl)-6-oxopiperidine-3-carboxylic acid may exhibit divergent biological activities due to mismatched chiral interactions in enzyme binding sites.

Physicochemical Properties :

  • The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, affecting solubility and protein binding.
  • Lipophilicity increases with ethyl (logP ~1.5) vs. methyl (logP ~1.0) substituents, impacting bioavailability .

Research and Application Insights

While the provided evidence lacks explicit pharmacological data, structural comparisons suggest the following hypotheses:

  • Boc-protected analogs are likely synthetic intermediates for peptide coupling, protecting the amine during reactions.
  • Ethoxy/methoxy-substituted derivatives may exhibit enhanced binding to aromatic receptors (e.g., GPCRs) due to electron-rich phenyl rings.
  • Ortho-substituted analogs could face reduced binding affinity in sterically constrained active sites.

Biological Activity

(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral compound notable for its applications in organic chemistry and pharmaceutical research. Its structure includes a piperidine ring, which is a six-membered heterocycle featuring one nitrogen atom. The presence of chiral centers at positions 2 and 3 enhances its complexity and potential for enantioselective synthesis.

PropertyValue
IUPAC Name(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Molecular FormulaC13H15NO3
Molecular Weight233.27 g/mol
CAS Number1820575-90-3

The biological activity of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound is crucial in determining its binding affinity and selectivity towards these targets. Research indicates that it may act as an inhibitor for various biological pathways, although the specific mechanisms can vary depending on the biological system being studied.

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, an MTT assay demonstrated significant antiproliferative activity against human lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) cell lines. The IC50 values were determined to assess the potency of the compound.

Table 1: Cytotoxic Activity against Cancer Cell Lines

Cell LineIC50 (µM)
NCI H29242.1
HL-6019.0
HT2928.0

These results indicate that (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exhibits moderate cytotoxicity, particularly against HL-60 cells, which may be more sensitive to oxidative stress due to lower antioxidant defenses .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In studies involving various strains of bacteria, it demonstrated activity against Gram-positive bacteria such as Staphylococcus epidermidis and Micrococcus luteus, with minimum inhibitory concentrations (MIC) reported at 15.6 µg/mL and 62.5 µg/mL respectively. However, it showed weak activity against Gram-negative bacteria and fungi .

Case Study 1: Antiproliferative Effects

In a study published in MDPI, the antiproliferative effects of several derivatives of piperidine compounds were evaluated using an MTT assay against multiple myeloma RPMI 8226 cells. The results indicated that some derivatives exhibited significant cytotoxicity, with the parent compound showing comparable profiles but with less potency than its racemic mixtures .

Case Study 2: Enantiomeric Comparison

A comparative study highlighted that the enantiomers of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid displayed differing biological activities. The (−)-(2R,3R) enantiomer was found to be more active than the (+)-(2S,3S) counterpart in proteasome inhibition assays, indicating that stereochemistry plays a vital role in determining biological efficacy .

Q & A

Q. What are the recommended synthetic routes for (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, and how can stereochemical purity be ensured?

The synthesis of this compound likely involves multi-step protocols starting from piperidine or phenyl-substituted precursors. Key steps include:

  • Chiral induction : Use of enantioselective catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to establish the (2S,3S) configuration .
  • Carboxylic acid formation : Hydrolysis of nitriles or esters under controlled acidic/basic conditions.
  • Oxo-group introduction : Ketone formation via oxidation of secondary alcohols or deprotection of masked carbonyl groups.
    To ensure stereochemical purity:
  • Chiral HPLC or SFC : Validate enantiomeric excess using columns like Chiralpak IA/IB .
  • X-ray crystallography : Confirm absolute configuration post-synthesis using SHELX software for refinement .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion or slow evaporation.
  • Data collection : Use synchrotron radiation for high-resolution data.
  • Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) are industry standards. For twinned crystals, employ twin-law refinement in SHELXL .
  • Validation : Check for R-factor convergence and residual electron density using Coot or Olex2.

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different assay systems?

Discrepancies may arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm concentration via LC-MS.
  • Enzyme isoform specificity : Perform kinetic assays (e.g., IC50, Ki) against purified isoforms.
  • Membrane permeability : Quantify cellular uptake via LC-MS/MS or fluorescent tagging.
  • Control experiments : Include positive controls (e.g., known inhibitors) and validate assay reproducibility across labs .

Q. What computational strategies are effective for predicting the binding mode of this compound to target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with force fields optimized for piperidine derivatives.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of binding poses.
  • QM/MM : Apply hybrid quantum mechanics/molecular mechanics for redox-active sites (e.g., if the oxo-group participates in catalysis).
  • Validation : Compare computational results with mutagenesis data (e.g., Kd changes for active-site mutants) .

Q. How can researchers optimize reaction yields while minimizing diastereomer formation during scale-up?

  • DoE (Design of Experiments) : Screen parameters (temperature, solvent polarity, catalyst loading) using fractional factorial design.
  • In-line monitoring : Use ReactIR or PAT tools to track intermediate formation.
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired diastereomers .
  • Crystallization-induced diastereomer resolution : Exploit differential solubility of diastereomers in mixed solvents .

Methodological Challenges

Q. What analytical techniques are critical for characterizing degradation products of this compound under accelerated stability conditions?

  • Forced degradation : Expose to heat (40–60°C), UV light, or oxidative agents (H2O2).
  • HPLC-HRMS : Use C18 columns and ESI+/- modes to identify fragments.
  • NMR : Assign structures via 2D experiments (COSY, HSQC) for isolated impurities.
  • Mechanistic insight : Propose degradation pathways using DFT calculations (e.g., bond dissociation energies) .

Q. How can the compound’s pharmacokinetic properties be improved without altering its core pharmacophore?

  • Prodrug design : Esterify the carboxylic acid to enhance bioavailability (e.g., ethyl ester prodrugs).
  • Salt formation : Explore counterions (Na+, lysine) to improve solubility.
  • Structural analogs : Introduce fluorine atoms or methyl groups to modulate logP and metabolic stability .

Data Interpretation

Q. How should researchers reconcile conflicting crystallographic data (e.g., disordered phenyl groups) in publications?

  • Re-refinement : Apply twin refinement or alternate conformations in SHELXL .
  • Validation tools : Use checkCIF/PLATON to flag symmetry issues.
  • Transparency : Report disorder parameters (occupancy, ADPs) in supplementary data.

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Nonlinear regression : Fit data to the Hill equation (GraphPad Prism).
  • Bootstrapping : Estimate confidence intervals for IC50 values.
  • Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
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(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.